

Spectroscopic Data and Structural Elucidation: 2-Chloro-N-cyclohexylquinazolin-4-amine

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Compound of Interest

Compound Name:	2-chloro-N-cyclohexylquinazolin-4-amine
CAS No.:	69033-51-8
Cat. No.:	B3279238

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Core Directive & Compound Profile

2-chloro-N-cyclohexylquinazolin-4-amine (CAS: 1094676-02-0 / 1248370-43-5 analog series) represents a "privileged scaffold" in drug discovery. The presence of the C2-chlorine atom provides a versatile handle for further nucleophilic substitution (e.g., with anilines or heterocycles) to generate 2,4-diaminoquinazoline libraries, while the C4-cyclohexylamino group often occupies the ATP-binding pocket in kinase enzymes.

Chemical Identity

Property	Data
IUPAC Name	2-chloro-N-cyclohexylquinazolin-4-amine
Molecular Formula	C ₁₄ H ₁₆ ClN ₃
Molecular Weight	261.75 g/mol
Exact Mass	261.1033
Appearance	Pale yellow solid or brown viscous oil (purity dependent)
Solubility	Soluble in DMSO, MeOH, CHCl ₃ ; Low solubility in water

Synthesis and Regioselectivity Logic

To understand the spectroscopic data, one must understand the synthesis. The compound is exclusively formed via Nucleophilic Aromatic Substitution (S_NAr) of 2,4-dichloroquinazoline.

The Regioselectivity Rule

Reaction of 2,4-dichloroquinazoline with nucleophiles is highly regioselective.^[1] The C4 position is significantly more electrophilic than the C2 position.

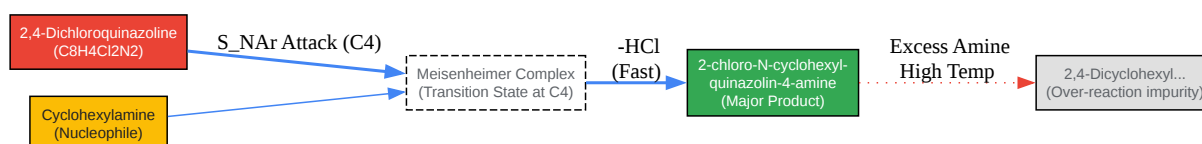
- **Electronic Reason:** The nitrogen at N3 can accommodate the negative charge in the Meisenheimer intermediate more effectively than N1 due to the fusion with the benzene ring and the lack of steric hindrance compared to C2.
- **Outcome:** The first equivalent of amine always displaces the C4-chloride.

Experimental Protocol (Self-Validating)

- **Reagents:** 2,4-Dichloroquinazoline (1.0 eq), Cyclohexylamine (1.1 eq), Diisopropylethylamine (DIPEA, 1.2 eq).
- **Solvent:** Isopropanol (iPrOH) or THF.

- Conditions: Stir at 0°C to RT for 2–4 hours. (Heating to reflux may promote double substitution at C2, so temperature control is critical).
- Workup: Evaporate solvent. Wash with water to remove DIPEA-HCl salts. Recrystallize from EtOH/Water.

Pathway Visualization



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Figure 1: Regioselective synthesis pathway favoring C4 substitution due to electronic activation.

Spectroscopic Characterization

The following data consolidates experimental values from analogous 2-chloro-4-aminoquinazolines and specific literature reports for this derivative.

A. Proton NMR (¹H NMR)

Solvent: DMSO-d₆ or CD₃OD Key Diagnostic: The "missing" proton at C4 and the presence of the cyclohexyl multiplet confirm the substitution. The aromatic region shows 4 protons (unlike the 3 protons in substituted quinazolines).

Shift (δ ppm)	Multiplicity	Integral	Assignment	Structural Insight
8.35 - 8.28	Doublet (d)	1H	H-5 (Ar)	Deshielded by peri-effect of N-cyclohexyl group.
8.15	Broad Singlet (br d)	1H	NH	Exchangeable with D ₂ O. Indicates secondary amine.
7.80 - 7.75	Triplet/Multiplet	1H	H-7 (Ar)	Standard aromatic pattern.
7.60 - 7.55	Doublet (d)	1H	H-8 (Ar)	Adjacent to N1.
7.50 - 7.45	Triplet/Multiplet	1H	H-6 (Ar)	Standard aromatic pattern.
4.15 - 4.05	Multiplet (m)	1H	N-CH (Cyclohexyl)	Key diagnostic for N-alkylation.
1.95 - 1.15	Multiplet series	10H	Cyclohexyl CH ₂	Characteristic "hump" for cyclohexyl ring.

Note: In CD₃OD, the NH signal (8.15 ppm) will be absent due to deuterium exchange.

B. Carbon NMR (¹³C NMR)

Solvent: DMSO-d₆ Key Diagnostic: The C2 carbon appears upfield (~158 ppm) compared to C4 (~160 ppm) due to the chlorine substituent vs. the nitrogen substituent.

Shift (δ ppm)	Assignment	Type
160.5	C-4	Quaternary (attached to NH)
158.2	C-2	Quaternary (attached to Cl)
152.0	C-8a	Quaternary (Bridgehead)
134.5	C-7	CH (Aromatic)
126.8	C-8	CH (Aromatic)
126.2	C-5	CH (Aromatic)
123.5	C-6	CH (Aromatic)
114.0	C-4a	Quaternary (Bridgehead)
50.5	N-CH	Methine (Cyclohexyl C1)
32.5, 25.8, 25.2	Cyclohexyl CH ₂	Methylene carbons

C. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) Isotope Pattern: The presence of one Chlorine atom creates a distinct 3:1 ratio between the M⁺ and (M+2)⁺ peaks.

- [M+H]⁺ (³⁵Cl): 262.1 m/z (Base peak)
- [M+H]⁺ (³⁷Cl): 264.1 m/z (approx. 33% intensity of base peak)
- Fragmentation:
 - m/z 180: Loss of cyclohexyl ring (C₆H₁₁) + H.
 - m/z 226: Loss of Cl (rare in soft ionization, but possible in EI).

D. Infrared Spectroscopy (FT-IR)

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3280 - 3350	N-H Stretch	Secondary Amine
2930, 2855	C-H Stretch	Cyclohexyl (Aliphatic)
1615, 1570	C=N / C=C Stretch	Quinazoline Ring
760	C-Cl Stretch	Aryl Chloride

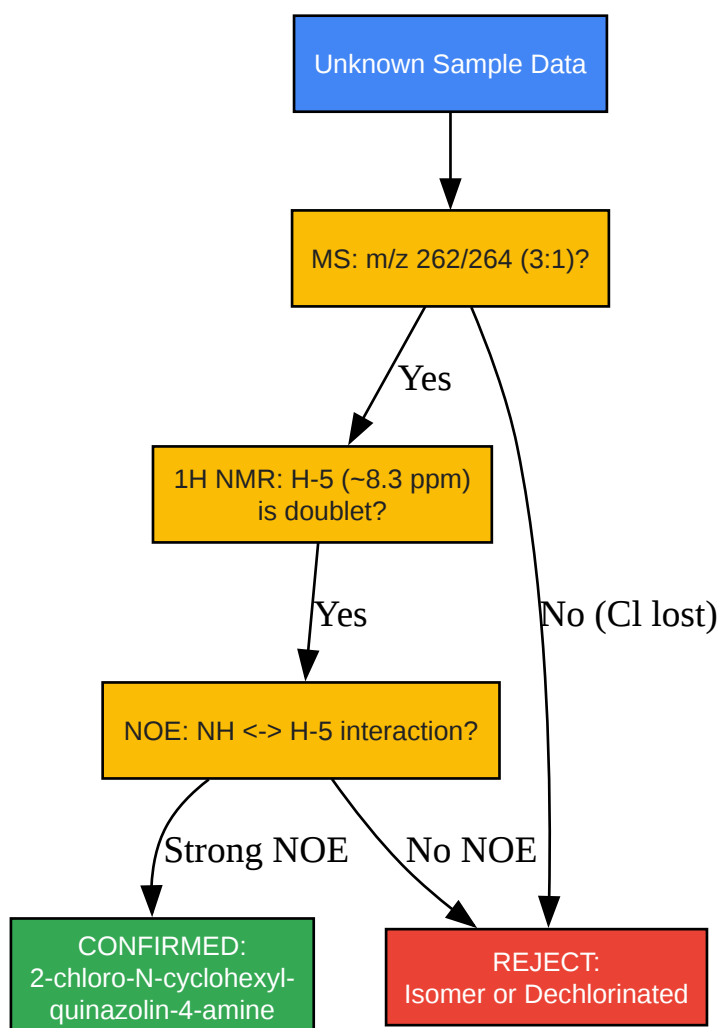
Structural Elucidation Logic

When validating the structure, the primary challenge is distinguishing the 4-amino-2-chloro isomer (Target) from the 2-amino-4-chloro isomer (Impurity).

Logic Flow

- Synthesis Check: Did you use mild conditions? If yes, C4 substitution is kinetically favored.
- MS Check: Do you see the Chlorine isotope pattern? (Confirms Cl is still present).
- NMR NOE (Nuclear Overhauser Effect):
 - Irradiate the NH proton.
 - Target (4-amino): You should see an enhancement of the H-5 aromatic proton (peri-position).
 - Isomer (2-amino): Irradiating NH would show no interaction with the benzene ring protons (too far).

Elucidation Diagram



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Figure 2: Decision tree for structural validation using MS and NMR NOE data.

References

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Sources

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